(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[73003,7]dodeca-1,3(7),8-triene is a complex organic compound characterized by its unique tricyclic structure and multiple methoxyphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene typically involves multi-step organic reactions. One common method includes the use of a Diels-Alder reaction followed by subsequent functional group modifications . The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to achieve efficient and cost-effective production. Continuous flow reactors and automated synthesis systems are often employed to enhance production efficiency and consistency.
Chemical Reactions Analysis
Types of Reactions
(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxyphenyl groups, using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas, palladium catalyst.
Nucleophiles: Sodium hydride, lithium diisopropylamide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or hydrocarbons.
Scientific Research Applications
(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or disrupt cellular processes by binding to specific receptors or proteins . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (4E,12E)-8-(4-hydroxyphenyl)-4,12-bis[(4-hydroxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene
- (4E,12E)-8-(4-chlorophenyl)-4,12-bis[(4-chlorophenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene
Uniqueness
The uniqueness of (4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene lies in its specific methoxyphenyl groups and tricyclic structure, which confer distinct chemical and biological properties. These features make it a valuable compound for various research and industrial applications.
Properties
CAS No. |
65729-48-8 |
---|---|
Molecular Formula |
C34H31NO3 |
Molecular Weight |
501.6 g/mol |
IUPAC Name |
(4E,12E)-8-(4-methoxyphenyl)-4,12-bis[(4-methoxyphenyl)methylidene]-2-azatricyclo[7.3.0.03,7]dodeca-1,3(7),8-triene |
InChI |
InChI=1S/C34H31NO3/c1-36-27-12-4-22(5-13-27)20-25-10-18-30-32(24-8-16-29(38-3)17-9-24)31-19-11-26(34(31)35-33(25)30)21-23-6-14-28(37-2)15-7-23/h4-9,12-17,20-21H,10-11,18-19H2,1-3H3/b25-20+,26-21+ |
InChI Key |
GUDRCKDNZZHNAR-XAESMMJOSA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/2\CCC3=C2N=C4/C(=C/C5=CC=C(C=C5)OC)/CCC4=C3C6=CC=C(C=C6)OC |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2CCC3=C2N=C4C(=CC5=CC=C(C=C5)OC)CCC4=C3C6=CC=C(C=C6)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.